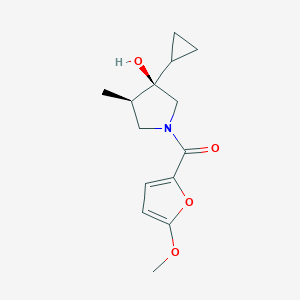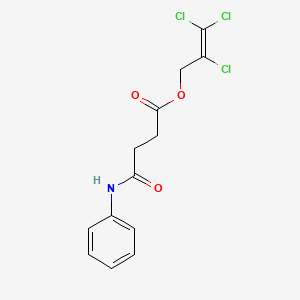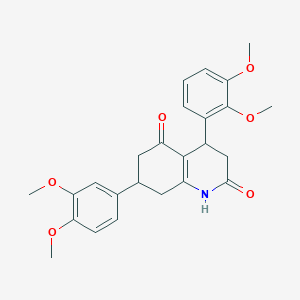![molecular formula C20H20ClN3O4 B5561832 2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chloro group and a dimethylamino group. Additionally, it has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The presence of the benzene ring and the 1,2,4-oxadiazole ring in the compound suggests that it may exhibit aromaticity, which can contribute to its stability. The electron-withdrawing chloro group and the electron-donating dimethylamino group can have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound may undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The chloro group can potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Properties
- Researchers have synthesized various oxadiazole derivatives, including 2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole, showing significant anti-inflammatory and analgesic activities. These compounds demonstrated better gastrointestinal safety and reduced lipid peroxidation compared to traditional drugs like ibuprofen (Kataria et al., 2011).
Antibacterial Activity
- 1,3,4-Oxadiazole thioether derivatives, closely related to the queried compound, have been shown to exhibit strong antibacterial activities. Specifically, these compounds were effective against Xanthomonas oryzae pv. oryzae, a significant bacterial pathogen (Song et al., 2017).
Molecular Structure Analysis
- The molecular structure of oxadiazole derivatives has been extensively studied, revealing insights into their electron configuration and conjugation. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Lutskii et al., 1970).
Optoelectronic Properties
- Oxadiazole derivatives like 2,5-Diphenyl-1,3,4-oxadiazole have been utilized in creating molecular wires, highlighting their potential in electronic and optoelectronic applications. These compounds exhibit interesting redox, structural, and optical absorption/emission characteristics (Wang et al., 2006).
Polymer Synthesis
- Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, demonstrating high thermal stability and potential for use in high-performance materials. These polymers also showed fluorescence, indicating their potential in optical applications (Hamciuc et al., 2005).
Antimicrobial and Anti-Proliferative Activities
- N-Mannich bases of 1,3,4-oxadiazole have shown promising antimicrobial and anti-proliferative activities against various cancer cell lines, suggesting their potential in medical applications (Al-Wahaibi et al., 2021).
Thermodynamic and Photo-Luminescent Properties
- Studies on the thermodynamic properties of 1,3,4-oxadiazole derivative solutions and their photo-luminescent properties have revealed the potential of these compounds in various scientific fields, including materials science and photonics (Godhani et al., 2012).
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-5-7-14(15(21)9-12)20(25)24(2)11-18-22-19(23-28-18)13-6-8-16(26-3)17(10-13)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVIDCZHEQCTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)


![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)